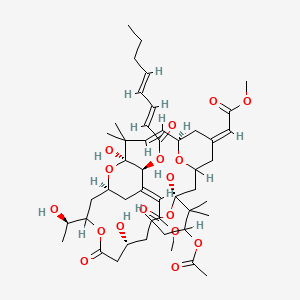

Bryostatin

Beschreibung

Eigenschaften

Molekularformel |

C47H68O17 |

|---|---|

Molekulargewicht |

905 g/mol |

IUPAC-Name |

[(1S,5Z,7R,8E,11S,12S,13E,15S,21R)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33+,34+,35?,36?,37?,38?,43+,46+,47-/m1/s1 |

InChI-Schlüssel |

MJQUEDHRCUIRLF-BXOMOELISA-N |

SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Isomerische SMILES |

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2CC(OC(=O)C[C@@H](CC3CC(C([C@@](O3)(CC4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |

Kanonische SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Haltbarkeit |

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |

Löslichkeit |

t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |

Synonyme |

bryostatin 1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Bryostatin's Mechanism of Action on Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin-1, a marine-derived macrocyclic lactone, has garnered significant scientific interest for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and viral infections.[1][2] Its multifaceted biological activities are primarily attributed to its potent and complex interaction with the Protein Kinase C (PKC) family of serine/threonine kinases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-1's action on PKC, its isoform-specific effects, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these interactions. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

The Protein Kinase C (PKC) Family: Central Mediators of Cellular Signaling

The PKC family comprises over a dozen isoforms that are critical players in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and synaptic plasticity.[2] These isoforms are categorized into three subfamilies based on their structure and activation requirements:

-

Classical PKCs (cPKCs): Including isoforms α, βI, βII, and γ, their activation depends on both calcium (Ca²⁺) and diacylglycerol (DAG).

-

Novel PKCs (nPKCs): Comprising isoforms δ, ε, η, and θ, they are DAG-dependent but calcium-independent.[2]

-

Atypical PKCs (aPKCs): Including isoforms ζ and ι/λ, their activation is independent of both Ca²⁺ and DAG.

This compound-1 primarily exerts its effects on the classical and novel PKC isoforms by targeting their regulatory domains.

Molecular Mechanism: this compound-1's Biphasic Modulation of PKC

This compound-1's interaction with PKC is nuanced, acting as a potent modulator that can either activate or downregulate the enzyme in a manner dependent on concentration and duration of exposure.[3]

Binding and Activation

This compound-1 binds with high affinity to the C1 domain within the regulatory region of conventional and novel PKC isoforms.[2][4] This is the same domain that binds the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[4] The binding of this compound-1 induces a conformational change that promotes the translocation of the PKC enzyme from the cytosol to the cell membrane.[1][2] This membrane association facilitates the enzyme's activation through autophosphorylation, enabling it to phosphorylate its downstream substrate proteins.[2][5]

Biphasic Action: Activation vs. Downregulation

The cellular response to this compound-1 is characteristically biphasic.[6]

-

Activation: Short-term exposure or treatment with low (nanomolar) concentrations of this compound-1 leads to the rapid activation of PKC.[3][7]

-

Downregulation: In contrast, prolonged exposure or higher concentrations result in the proteolytic degradation of the activated PKC enzyme, a process known as downregulation.[2][6] This is followed by a much later phase of de novo synthesis of the enzyme, which can take over two days.[1][2]

This biphasic nature is a critical consideration in drug development, as therapeutic strategies may aim to either transiently activate PKC or induce its long-term downregulation, depending on the pathological context. For instance, in cancer therapy, downregulation is often the goal, whereas in neurodegenerative diseases, transient activation is desired to promote synaptogenesis.[6]

Isoform-Specific Interactions

This compound-1 does not interact with all PKC isoforms equally; it exhibits distinct binding affinities for different subtypes, which underlies its specific pharmacological profile.[1][2] It demonstrates a particular preference for novel PKC isoforms, especially PKCδ and PKCε, and the classical isoform PKCα.[2][5][6] This selectivity is crucial for its therapeutic effects, as different PKC isoforms can mediate distinct and sometimes opposing cellular functions.

Quantitative Binding Affinities

The binding affinities of this compound-1 for several key PKC isoforms have been quantified through competitive binding assays.

| PKC Isoform | Binding Affinity (Ki) | Reference |

| PKCα | 1.35 nM | [1][5] |

| PKCβ2 | 0.42 nM | [5] |

| PKCδ | 0.26 nM | [1][5] |

| PKCε | 0.24 nM | [1][5] |

Table 1: Binding Affinities of this compound-1 for various PKC isoforms.

In cultured neuronal cells, this compound-1 induced potent activation of PKCα, δ, and ε at concentrations of 10⁻⁸ M, 10⁻⁹ M, and 10⁻¹⁰ M, respectively.[1][2] Time-course experiments showed that at a concentration of 10⁻¹⁰ M, this compound-1 triggered significant activation of PKCε within 30 minutes and PKCδ within one hour.[2][5]

Downstream Signaling Pathways Modulated by this compound-1

The activation of specific PKC isoforms by this compound-1 initiates a cascade of downstream signaling events that are responsible for its diverse biological effects.

Neuroprotection and Cognitive Enhancement

In the context of neurological disorders like Alzheimer's disease, this compound-1's activation of PKCε and PKCα is paramount.[1]

-

α-Secretase Activation: Activated PKC promotes the activity of α-secretase, an enzyme that cleaves Amyloid Precursor Protein (APP) in a non-amyloidogenic pathway.[1][2] This reduces the production of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[1][2]

-

Synaptogenesis: this compound-1 has been shown to promote the formation of new synapses, increase dendritic spine density, and prevent synapse loss.[1][2] This effect is mediated by PKCα and PKCε, which are crucial for the synthesis of synaptic proteins.[1][2]

-

BDNF Upregulation: PKC activation can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, synaptogenesis, and cognitive function.[1][6]

-

LTP Facilitation: this compound-1 facilitates hippocampal Long-Term Potentiation (LTP), a cellular correlate of learning and memory, through the activation of PKCα and PKCε.[8]

Anticancer and Immune Modulatory Effects

-

ERK Pathway: In some cancer cell lines, such as B-CLL cells, this compound-1 triggers the Extracellular signal-Regulated Kinase (ERK) pathway in a PKC-dependent manner, leading to cellular differentiation.[5]

-

Apoptosis Regulation: this compound-1 can modulate the expression of apoptosis-related proteins. For example, it can promote the translocation of PKCα to the mitochondria, leading to the phosphorylation of Bcl-2, which can enhance resistance to chemotherapy in some contexts.[5]

-

Immune Modulation: this compound-1 has been shown to reciprocally inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-12) while promoting an anti-inflammatory phenotype (e.g., IL-10 expression) in innate immune cells like macrophages and dendritic cells.[4]

Key Experimental Protocols

The elucidation of this compound-1's mechanism of action relies on a variety of biochemical and cell-based assays.

PKC Binding Assay (Competitive Displacement)

This assay is used to determine the binding affinity (Ki) of a compound for PKC isoforms.

-

Principle: The assay measures the ability of a test compound (e.g., this compound-1) to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of a specific PKC isoform.[9]

-

Methodology:

-

Preparation: A source of PKC is required, which can be a purified recombinant PKC isoform or a cell lysate rich in PKC.

-

Incubation: A constant concentration of the PKC source and [³H]PDBu are incubated with varying concentrations of the unlabeled competitor compound (this compound-1).

-

Separation: The bound radioligand is separated from the unbound radioligand, often by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]PDBu binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

-

PKC Translocation Assay (Western Blot)

This assay visualizes the movement of PKC from the cytosol to the membrane upon activation.

-

Principle: Cellular fractionation is used to separate cytosolic and membrane-bound proteins. The amount of a specific PKC isoform in each fraction is then quantified by Western blotting.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound-1 or a vehicle control for a specified time.

-

Fractionation: Cells are lysed, and cytosolic and membrane fractions are separated via differential centrifugation.

-

Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody specific to the PKC isoform of interest.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Analysis: An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation and activation.

-

Conclusion and Future Perspectives

This compound-1 is a potent, isoform-selective modulator of Protein Kinase C with a complex, biphasic mechanism of action. Its ability to bind with high affinity to the C1 domain of classical and novel PKC isoforms, particularly PKCα, δ, and ε, triggers a wide range of downstream signaling events. These pathways are central to its therapeutic potential in Alzheimer's disease, where it promotes synaptogenesis and non-amyloidogenic APP processing, and in cancer and immune disorders.

The dual nature of this compound-1—acting as an activator at low doses and inducing downregulation at higher doses—is a critical factor for its clinical development.[6] Optimizing dosing schedules to harness the desired effect (transient activation vs. sustained downregulation) is essential for maximizing therapeutic efficacy and minimizing adverse effects. Future research will likely focus on the development of synthetic this compound analogs ("bryologs") with improved isoform selectivity, bioavailability, and more predictable dose-response profiles, paving the way for a new generation of PKC-targeted therapeutics.[4]

References

- 1. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]

- 2. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PKC modulator this compound-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bryostatins: A Deep Dive into a Potent PKC Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatins, a class of macrolide lactones originally isolated from the marine bryozoan Bugula neritina, have garnered significant attention in the scientific community for their potent and diverse biological activities.[1] At the core of their mechanism of action lies their ability to modulate Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of bryostatins, offering a comprehensive overview of how discrete structural modifications influence their interaction with PKC and their subsequent biological effects. Understanding this intricate relationship is paramount for the rational design of novel bryostatin analogs with enhanced therapeutic profiles for a range of diseases, including cancer, Alzheimer's disease, and HIV.[3][4][5]

Core Molecular Structure and Key Pharmacophoric Features

The this compound pharmacophore is a complex 20-membered macrolactone ring system characterized by three pyran rings, designated as A, B, and C.[6] Extensive research has identified two principal domains within the this compound scaffold that govern its biological activity: the "recognition domain" and the "spacer domain".

-

The Recognition Domain (C1-C26): This region, encompassing the C-ring, is primarily responsible for binding to the C1 domain of PKC.[7] Key functional groups within this domain are critical for high-affinity binding:

-

The Spacer Domain (C4-C14): Comprising the A and B rings, this domain is thought to orient the recognition domain for optimal interaction with PKC and influences the overall conformation of the macrolide.[9] While initially considered a passive scaffold, modifications within this domain have been shown to significantly impact PKC isoform selectivity and the nature of the biological response (e.g., this compound-like vs. phorbol ester-like).[7][10]

Quantitative Analysis of this compound and Analog Activity

The following tables summarize the binding affinities of this compound 1 and several key analogs for various PKC isoforms, as well as their cytotoxic activities against representative cancer cell lines. This quantitative data provides a clear framework for understanding the impact of specific structural changes.

Table 1: Protein Kinase C (PKC) Binding Affinities (Ki, nM) of this compound 1 and Selected Analogs

| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | Reference(s) |

| This compound 1 | 1.35 | 2.2 | 0.42 | 2.2 | 0.26 | 0.24 | 2.2 | 1.5 | [1][4][8] |

| SUW133 | 1.8 | 6.3 | - | 5.6 | 2.0 | 5.8 | 6.4 | 2.0 | [7] |

| SUW275 | >10,000 | >10,000 | - | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [7] |

| SUW014 (Prostratin analog) | 1.4 | 3.1 | - | 1.9 | 0.5 | 1.7 | 1.9 | 1.6 | [7] |

| "Picolog" (Analog 8) | - | - | - | - | 8.3 | - | - | - | |

| Analog 7c | - | - | - | - | 3.4 | - | - | - | |

| WN-1 (seco-B-ring) | 16.1 | - | - | - | - | - | - | - | [10] |

| Merle 41 | 0.73 | - | 2.1 | - | 0.8 | 0.9 | - | - | [2] |

Table 2: Cytotoxic Activity of this compound Analogs

| Compound | Cell Line | EC50 / IC50 | Reference(s) |

| Analog 1 | K562 (Leukemia) | 32 nM | [11] |

| This compound 1 | K562 (Leukemia) | 4.0 µM | [11] |

| Analog 11 | K562 (Leukemia) | More effective than Analog 17 | [11] |

| Analog 17 | K562 (Leukemia) | Less effective than Analog 11 | [11] |

| Acetal 7c | Various Human Cancer Cell Lines | 1.8-170 ng/ml |

Detailed Experimental Protocols

PKC Competitive Binding Assay

This assay quantifies the affinity of a test compound for PKC by measuring its ability to displace a radiolabeled ligand, typically [3H]-phorbol-12,13-dibutyrate ([3H]PDBu), from the C1 domain of the enzyme.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer, commonly Tris-HCl, containing cofactors such as CaCl2, and a phospholipid source like phosphatidylserine.

-

PKC Enzyme: Use purified recombinant human PKC isoforms or a mixture of isoforms isolated from rat brain.

-

Radioligand: [3H]PDBu is used at a concentration below its Kd for the target PKC isoform.

-

Test Compounds: Prepare serial dilutions of this compound analogs in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the PKC enzyme, assay buffer, and varying concentrations of the test compound.

-

Add [3H]PDBu to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the PKC-ligand complex.

-

Wash the filters to remove unbound [3H]PDBu.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PKC-GFP Translocation Assay

This cell-based assay visualizes the activation of PKC by monitoring the translocation of a PKC-Green Fluorescent Protein (GFP) fusion protein from the cytosol to cellular membranes upon agonist stimulation.

Methodology:

-

Cell Culture and Transfection:

-

Cell Plating and Treatment:

-

Plate the transfected cells in a suitable imaging dish or plate.

-

Before imaging, replace the culture medium with an appropriate imaging buffer.

-

Acquire baseline fluorescence images of the cells showing cytosolic distribution of the PKC-GFP fusion protein.

-

Add the this compound analog at the desired concentration to the cells.

-

-

Live-Cell Imaging:

-

Acquire time-lapse fluorescence images using a confocal microscope.[12]

-

Monitor the change in fluorescence distribution over time. PKC activation is indicated by the movement of the green fluorescence from the cytoplasm to the plasma membrane and/or other cellular compartments (e.g., perinuclear region).

-

-

Image Analysis:

-

Quantify the translocation by measuring the fluorescence intensity in the cytoplasm and at the membrane over time.

-

The ratio of membrane to cytosolic fluorescence is calculated to determine the extent and kinetics of PKC translocation.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

-

Cell Plating:

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the this compound analog. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the EC50 or IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Logical Relationships

The biological effects of bryostatins are mediated through their modulation of PKC isoforms, which in turn phosphorylate a multitude of downstream target proteins, initiating complex signaling cascades.

Downstream Signaling Pathways of PKC Activation by this compound

Upon binding of this compound, PKC isoforms are activated and translocate to various cellular compartments where they phosphorylate their substrates. This leads to the modulation of several key signaling pathways:

-

MAPK Pathway: this compound can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

-

Apoptosis Regulation: this compound can induce apoptosis in cancer cells by modulating the expression and phosphorylation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[16] It can also induce the degradation of the anti-apoptotic protein Bcl-2.

-

Cell Cycle Control: this compound can affect cell cycle regulatory proteins, leading to cell cycle arrest in some cancer cells.[16]

-

Neuroprotective Pathways: In the context of Alzheimer's disease, this compound-mediated activation of PKCε is believed to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by α-secretase, reducing the production of neurotoxic Aβ peptides. It also promotes synaptogenesis.[4][10]

Downstream signaling pathways modulated by this compound-activated PKC.

Experimental Workflow for this compound SAR Studies

The investigation of this compound's structure-activity relationship typically follows a systematic workflow, from the design and synthesis of analogs to their comprehensive biological evaluation.

References

- 1. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deletion of the C-26 Methyl Substituent from the this compound Analogue Merle 23 has Negligible Impact on Its Biological Profile or Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Efficient access to functional this compound analogs : the design, synthesis, and biological evaluation of novel this compound analogs | Stanford Digital Repository [purl.stanford.edu]

- 6. pnas.org [pnas.org]

- 7. Substitution on the A-Ring Confers to Bryopyran Analogues the Unique Biological Activity Characteristic of Bryostatins and Distinct From That of the Phorbol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designed PKC-targeting this compound analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Replacement of the this compound A- and B-Pyran Rings With Phenyl Rings Leads to Loss of High Affinity Binding With PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. mdpi.com [mdpi.com]

Biological Effects of Bryostatin-1 on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin-1, a macrocyclic lactone originally isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) with a complex and often cell-type-dependent range of biological effects on cancer cells.[1][2] Unlike the tumor-promoting phorbol esters which also target PKC, this compound-1 exhibits antineoplastic properties, including the inhibition of proliferation, induction of apoptosis, and promotion of differentiation in numerous hematological and solid tumor cell lines.[3] This technical guide provides a comprehensive overview of the biological effects of this compound-1 on cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows. Despite promising preclinical data, the clinical efficacy of this compound-1 as a single agent has been limited, leading to ongoing research into combination therapies.[4][5]

Core Mechanism of Action: Modulation of Protein Kinase C

This compound-1 functions as a high-affinity ligand to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C, mimicking the endogenous ligand diacylglycerol (DAG).[6][7] This binding event initiates the translocation of PKC from the cytosol to cellular membranes, leading to its activation.[6] However, the temporal nature of this activation is biphasic; acute exposure to this compound-1 leads to PKC activation, while chronic exposure results in the downregulation of certain PKC isoforms through ubiquitin-mediated proteasomal degradation.[3][8] This differential modulation of PKC isoforms is believed to be a key determinant of its diverse biological outcomes.[9] this compound-1 exhibits particular selectivity for PKCδ and PKCε isoforms.[10]

Quantitative Analysis of Biological Effects

The biological consequences of this compound-1 treatment are highly dependent on the cancer cell type and the specific experimental conditions. The following tables summarize the quantitative effects of this compound-1 on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.

Inhibition of Cancer Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound-1 vary significantly across different cancer cell lines, reflecting the diverse molecular landscapes of these cancers.

| Cell Line | Cancer Type | IC50 (µM) |

| SIG-M5 | Acute Myeloid Leukaemia | 0.001716 |

| M059J | Glioblastoma | 0.001774 |

| MOG-G-UVW | Glioma | 0.002630 |

| SU-DHL-8 | B Cell Lymphoma | 0.003306 |

| NU-DUL-1 | B Cell Lymphoma | 0.003320 |

| D-542MG | Glioblastoma | 0.003419 |

| BPH-1 | Prostate | 0.004323 |

| RERF-LC-MS | Lung NSCLC Adenocarcinoma | 0.004441 |

| EFM-192A | Breast | 0.004544 |

| M14 | Melanoma | 0.004633 |

| YKG-1 | Glioblastoma | 0.005281 |

| P30-OHK | Lymphoblastic Leukaemia | 0.005586 |

| HT55 | Large Intestine | 0.005770 |

| IGR-1 | Melanoma | 0.005874 |

| HMV-II | Melanoma | 0.006453 |

| MDA-MB-468 | Breast | 0.006920 |

| NB4 | Acute Myeloid Leukaemia | 0.007153 |

| NCI-H2030 | Lung NSCLC Adenocarcinoma | 0.007316 |

| H4 | Glioma | 0.007321 |

| SBC-3 | Lung Small Cell Carcinoma | 0.007433 |

Data sourced from the Genomics of Drug Sensitivity in Cancer project.

Induction of Apoptosis

This compound-1 can induce apoptosis in a variety of cancer cell lines. The extent of apoptosis is often dose- and time-dependent.

| Cell Line | Cancer Type | This compound-1 Concentration | Treatment Duration | Apoptotic Cells (%) |

| H3922 (with Taxol) | Breast Cancer | 25 µM | 48 hours | 89% |

| WSU-DLCL2 (with Vincristine) | Diffuse Large Cell Lymphoma | Not Specified | 24 hours (pretreatment) | Increased compared to single agents |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 10 nM | 48 hours | Significant induction |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 10 nM | 48 hours | Significant induction |

Cell Cycle Arrest

This compound-1 can induce cell cycle arrest, most commonly in the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

| Cell Line | Cancer Type | This compound-1 Concentration | Treatment Duration | Effect on Cell Cycle |

| H3922 | Breast Cancer | 25 µM | 48 hours | G1 phase arrest (increase from 34.8% to 76.5%) and G2/M phase decrease (from 58.3% to 11.6%)[1] |

| PLC/PRF/5 | Hepatocarcinoma | 100, 200 nM | Not Specified | G1 cell cycle arrest[11] |

| SMCC7721 | Hepatocarcinoma | 100, 200 nM | Not Specified | G1 cell cycle arrest[11] |

Key Signaling Pathways Modulated by this compound-1

This compound-1 exerts its effects through the modulation of complex intracellular signaling networks. The primary pathways affected are the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn regulate various cellular processes including apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of this compound-1 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound-1 on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

This compound-1 Treatment: Prepare serial dilutions of this compound-1 in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-1 dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of this compound-1 concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound-1 for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound-1 as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of G0/G1, S, and G2/M cell populations.

Western Blot for PKC Activation

This protocol is used to detect the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of their activation.

-

Cell Treatment and Lysis: Treat cells with this compound-1 for a short duration (e.g., 30 minutes). Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ, anti-PKCε) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of this compound-1.

Conclusion

This compound-1 remains a compound of significant interest in oncology due to its potent and multifaceted effects on cancer cell lines. Its ability to modulate key signaling pathways, inhibit proliferation, and induce apoptosis underscores its potential as an anticancer agent. However, its complex and often contradictory effects, along with modest single-agent activity in clinical trials, highlight the need for further research to identify predictive biomarkers of response and to develop effective combination therapies. The methodologies and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this compound-1 and its analogues.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]

- 11. This compound-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound 1, an activator of protein kinase C, mimics as well as inhibits biological effects of the phorbol ester TPA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bryostatin: A Potential Neurorestorative Therapeutic for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a critical need for therapeutics that can modify the disease course and restore cognitive function. Bryostatin-1, a marine-derived macrocyclic lactone, has emerged as a promising candidate due to its potent activation of Protein Kinase C (PKC), a key enzyme family implicated in both the pathophysiology of AD and the mechanisms of learning and memory. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's development as an AD therapeutic, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction to this compound

This compound-1 is a natural product isolated from the marine invertebrate Bugula neritina.[1] Initially investigated for its anti-cancer properties, its profound effects on the central nervous system have garnered significant attention.[1][2] this compound is a potent modulator of PKC, with nanomolar affinity for several isoforms, particularly PKCα and PKCε.[1] This activity is central to its potential therapeutic effects in AD, as PKC signaling is known to be dysregulated in the disease and plays a crucial role in synaptogenesis, memory formation, and the processing of amyloid precursor protein (APP).[1][3]

Mechanism of Action: A Multi-Pronged Approach

This compound's therapeutic potential in Alzheimer's disease stems from its ability to modulate multiple key pathological pathways through the activation of Protein Kinase C (PKC). Its primary mechanism involves a multi-pronged approach targeting amyloid-β (Aβ) plaque formation, synaptic loss, and neurotrophic support.

Activation of the Non-Amyloidogenic APP Processing Pathway

A central hallmark of Alzheimer's disease is the accumulation of Aβ peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. This compound, through its activation of PKC, promotes the non-amyloidogenic processing of APP.[1] PKC activation stimulates α-secretase (predominantly ADAM10), which cleaves APP within the Aβ domain. This cleavage event precludes the formation of Aβ and instead produces a soluble, neuroprotective fragment known as sAPPα.[3] Increased levels of sAPPα have been associated with enhanced synaptic plasticity and neuronal survival.

Promotion of Synaptogenesis and Neurotrophic Support

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. This compound has been shown to promote synaptogenesis and restore synaptic integrity. This is achieved, in part, through the PKC-mediated upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical signaling molecule for neuronal survival, differentiation, and synaptic plasticity.[1] Activated PKCε can lead to the activation of transcription factors that increase the expression of BDNF. BDNF, in turn, promotes the growth of dendritic spines and the formation of new synapses, counteracting the synaptic loss observed in AD.

Preclinical Evidence

Numerous preclinical studies using various animal models of Alzheimer's disease have demonstrated the therapeutic potential of this compound. These studies have consistently shown that this compound can mitigate key pathological features of AD and improve cognitive function.

Quantitative Data from Preclinical Studies

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Tg2576 AD Transgenic Mice | Intraperitoneal administration | Prevented synaptic loss, Aβ accumulation, and memory decline. | --INVALID-LINK--[1][4][5] |

| Aged Rats | Intraperitoneal administration | Preserved synapses and improved memory. | --INVALID-LINK--[1] |

| APP/PS1 AD Mouse Model | Oral administration | Improved memory and learning. | --INVALID-LINK--[1] |

Clinical Evidence

This compound-1 has been evaluated in several Phase I and Phase II clinical trials for the treatment of moderate to severe Alzheimer's disease. These trials have provided valuable insights into its safety, tolerability, and preliminary efficacy in human subjects.

Quantitative Data from Clinical Trials

| Trial Phase | Dosage | Patient Population | Key Findings | Reference |

| Phase IIa | Single 25 μg/m² IV dose | 9 patients with AD (6 drug, 3 placebo) | No safety issues; transient increase of 1.8 points in MMSE scores at 3 hours post-dosing in the treatment group. | --INVALID-LINK--[6] |

| Phase II | 20 μg or 40 μg IV (7 doses over 11 weeks) | 147 patients with moderate to severe AD (MMSE 4-15) | 20 μg dose had a similar adverse event rate to placebo; 40 μg dose was less tolerated. No significant efficacy in the full study group, but an increase in SIB for the 20 μg group in completers. | --INVALID-LINK--[7] |

| Phase II (re-analysis) | 20 μg IV | Patients with MMSE 10-14 not taking memantine | Significant improvement in SIB scores at week 13 compared to baseline (difference = 5.6 points; 95% CI 0.4 – 10.9; p = 0.035). | --INVALID-LINK--[1] |

| Phase II | 20 μg IV (two 11-week cycles) | 100 patients with moderate AD (MMSE 10-18) not taking memantine | Failed to meet the primary endpoint (change on SIB). Subgroup analysis of moderately severe patients (MMSE 10-14) showed no decline on SIB compared to a 12.8 point decline in the placebo group. | --INVALID-LINK--[8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While the full, unabridged methods sections from the primary literature are extensive, this section provides a summary of the key experimental designs and methodologies employed in the pivotal preclinical and clinical studies of this compound.

Preclinical Study Design: A Generalized Workflow

Preclinical evaluation of this compound in Alzheimer's disease models typically follows a structured workflow designed to assess both pathological and behavioral outcomes.

5.1.1. Animal Models: Commonly used models include transgenic mice that overexpress human APP with mutations linked to familial Alzheimer's disease, such as the Tg2576 and APP/PS1 mice.[1][2]

5.1.2. Drug Administration: this compound has been administered via intraperitoneal injection or orally.[1][2] Dosing schedules have varied, ranging from acute to chronic treatment regimens.

5.1.3. Behavioral Assessments: The Morris Water Maze is a standard test to evaluate spatial learning and memory in rodents.[9]

5.1.4. Biochemical and Histological Analyses: Post-mortem brain tissue is often analyzed to quantify levels of Aβ peptides (via ELISA), assess PKC activation (via Western blot for phosphorylated forms), and measure synaptic density (via immunohistochemistry for synaptic markers like synaptophysin).[5]

Clinical Trial Design: A Generalized Workflow

Clinical trials of this compound in Alzheimer's disease patients have been designed as randomized, double-blind, placebo-controlled studies to ensure rigorous evaluation of its safety and efficacy.

5.2.1. Patient Population: Trials have typically enrolled patients with moderate to severe Alzheimer's disease, with inclusion criteria based on Mini-Mental State Examination (MMSE) scores.[6][7]

5.2.2. Intervention: this compound has been administered intravenously.[10][11] Dosing has involved loading doses followed by maintenance doses over several weeks.[3]

5.2.3. Outcome Measures: The primary efficacy endpoint has often been the change from baseline in the Severe Impairment Battery (SIB) score.[11] Secondary endpoints include changes in the MMSE score and safety and tolerability assessments.[3][7]

Challenges and Future Directions

Despite the promising preclinical data and some encouraging signals in clinical trials, the development of this compound for Alzheimer's disease faces several challenges. The clinical trials have yielded mixed results, with some failing to meet their primary endpoints.[1] The therapeutic window for this compound appears to be narrow, with higher doses being associated with increased adverse events.[3] Furthermore, the interaction with other AD medications, such as memantine, requires further investigation as it may impact this compound's efficacy.[3]

Future research should focus on optimizing the dosing regimen to maximize efficacy and minimize side effects. Identifying patient subgroups that are most likely to respond to this compound treatment is also a critical next step. Further elucidation of the downstream targets of PKC activation may reveal additional therapeutic opportunities and biomarkers to track treatment response. The development of novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties could also enhance its therapeutic potential.

Conclusion

This compound-1 represents a novel and compelling therapeutic strategy for Alzheimer's disease. Its unique mechanism of action, targeting both amyloid pathology and synaptic dysfunction, sets it apart from many other investigational drugs. While clinical development has encountered challenges, the existing data provide a strong rationale for continued investigation. Through rigorous preclinical and clinical research, the full therapeutic potential of this compound and its analogs may yet be realized, offering a new hope for patients and families affected by this devastating disease.

References

- 1. This compound 1 | ALZFORUM [alzforum.org]

- 2. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. PKC ε activation prevents synaptic loss, Aβ elevation, and cognitive deficits in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study Assessing Safety, Tolerability, and Efficacy of this compound in the Treatment of Moderately Severe to Severe Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced Alzheimer's Disease Patients Show Safe, Significant, and Persistent Benefit in 6-Month this compound Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Treatment of Moderately Severe Alzheimer's Disease [ctv.veeva.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Bryostatin's Role in Synaptogenesis and Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of bryostatin-1 in promoting synaptogenesis and enhancing cognitive function. Drawing upon a comprehensive review of preclinical and clinical research, this document details the molecular mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols relevant to the investigation of this compound's therapeutic potential.

Executive Summary

This compound-1, a potent modulator of protein kinase C (PKC), has emerged as a promising therapeutic candidate for neurological disorders characterized by synaptic loss and cognitive decline, such as Alzheimer's disease. By primarily activating the PKC epsilon (PKCε) isoform, this compound-1 initiates a cascade of signaling events that converge on the enhancement of synaptic plasticity, formation of new synapses (synaptogenesis), and ultimately, the improvement of cognitive functions. This guide provides a technical overview of the core mechanisms, summarizes the key quantitative findings, and outlines the experimental methodologies used to elucidate the effects of this compound-1.

Mechanism of Action: The PKCε-Mediated Signaling Cascade

This compound-1's primary mechanism of action involves its high-affinity binding to the C1 domain of novel PKC isoforms, particularly PKCε.[1] This binding mimics the effect of the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKCε to the cell membrane and its subsequent activation.[2] Activated PKCε then phosphorylates a multitude of downstream targets, initiating signaling pathways crucial for synaptogenesis and cognitive function.

A key downstream effector of PKCε activation is the brain-derived neurotrophic factor (BDNF) pathway.[2][3] Preclinical studies have demonstrated that this compound-1 treatment leads to increased expression of BDNF.[3] BDNF, in turn, activates its receptor, TrkB, which triggers downstream signaling cascades, including the activation of cAMP response element-binding protein (CREB). CREB is a critical transcription factor that regulates the expression of genes essential for synaptic plasticity and growth.

Furthermore, PKCε activation directly influences the localization and function of key synaptic proteins. Notably, it promotes the accumulation of the postsynaptic density protein-95 (PSD-95) at the synapse.[4] PSD-95 is a crucial scaffolding protein that anchors neurotransmitter receptors and signaling molecules at the postsynaptic terminal, playing a vital role in synaptic maturation and strength. This compound-1 has been shown to increase the levels of PSD-95 and other synaptic markers like synaptophysin, providing a direct link between its molecular action and structural synaptic changes.[4][5]

Figure 1: this compound-1 Signaling Pathway for Synaptogenesis.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound-1.

Preclinical Data: Synaptogenesis in Cortical Cultures

| This compound-1 Concentration | Treatment Duration | Change in PSD-95 Density | Change in Synapse Density | Reference |

| 1 pM - 10 µM | 15 min, 6 hr, 24 hr | Inverted U-shaped response | Inverted U-shaped response, maximal at 10 nM for 6 hr | [6] |

| 10 nM | 6 hr | Significant Increase | Significant Increase | [6] |

Clinical Trial Data: Cognitive Enhancement in Alzheimer's Disease

| Clinical Trial ID | This compound-1 Dose | Treatment Duration | Patient Population (MMSE Score) | Key Cognitive Outcomes (Change from Baseline) | Reference |

| Phase IIa | 25 µg/m² (single dose) | Single Infusion | Alzheimer's Disease | MMSE: +1.83 (this compound) vs. -1.00 (Placebo) at 3 hours | [3][7] |

| NCT02431468 | 20 µg | 12 weeks (7 doses) | Mod-Severe AD (4-15) | SIB (non-memantine): +5.6 points (p=0.035) at week 13 | [8][9] |

| NCT03560245 | 20 µg | 12 weeks (7 doses) | Mod-Severe AD (4-15, no memantine) | SIB: +1.3 (this compound) vs. +2.1 (Placebo) at week 13 (not significant) | [10][11] |

| NCT04538066 | 20 µg | 2x 11-week cycles | Moderate AD (10-18, no memantine) | SIB (Mod-Severe): -1.5 (this compound) vs. -12.8 (Placebo) at week 42 | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound-1's effects on synaptogenesis and cognitive function.

In Vitro Synaptogenesis Assay (Immunofluorescence)

This protocol outlines the immunofluorescent staining and quantification of synapses in primary neuronal cultures treated with this compound-1.

4.1.1 Cell Culture and Treatment

-

Culture primary cortical or hippocampal neurons on poly-D-lysine-coated coverslips or microplates.

-

Maintain cultures for at least 21 days in vitro to allow for mature synapse formation.

-

Treat neuronal cultures with varying concentrations of this compound-1 (e.g., 1 pM to 10 µM) for desired durations (e.g., 15 minutes, 6 hours, 24 hours).[6] Include a vehicle control group.

4.1.2 Immunostaining

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate with primary antibodies against pre-synaptic (e.g., Synaptophysin, 1:500) and post-synaptic (e.g., PSD-95, 1:500) markers diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594, typically at 1:1000 dilution) for 1-2 hours at room temperature, protected from light.[14]

-

Wash three times with PBS.

-

Mount coverslips onto slides with a mounting medium containing DAPI for nuclear counterstaining.

4.1.3 Image Acquisition and Analysis

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of co-localized pre- and post-synaptic puncta, representing synapses, using image analysis software (e.g., ImageJ with a colocalization plugin).

-

Normalize the synapse count to the length of dendrite or the number of neurons.

Figure 2: Experimental Workflow for In Vitro Synaptogenesis Assay.

Western Blotting for Synaptic Proteins

This protocol describes the detection and quantification of synaptic proteins from neuronal cell lysates or brain tissue homogenates following this compound-1 treatment.

4.2.1 Sample Preparation

-

Homogenize brain tissue or lyse cultured neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

4.2.2 SDS-PAGE and Protein Transfer

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4.2.3 Immunoblotting

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., PSD-95, 1:1000; Synaptophysin, 1:1000) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:10,000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4.2.4 Detection and Quantification

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a widely used behavioral test to assess spatial learning and memory in rodent models of cognitive impairment.[16][17]

4.3.1 Apparatus

-

A circular pool (approximately 1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint.

-

An escape platform submerged just below the water surface.

-

Distal visual cues placed around the room.

-

A video tracking system to record and analyze the animal's swim path.

4.3.2 Procedure

-

Acquisition Phase (4-5 days):

-

Place the mouse into the pool at one of four randomized start locations.

-

Allow the mouse to swim freely to find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day with an inter-trial interval of at least 15 minutes. The platform remains in the same location throughout this phase.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Place the mouse in the pool at a novel start location.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located), the number of platform location crosses, and the swim path.

-

4.3.3 Data Analysis

-

Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days. A decrease in these parameters indicates learning.

-

Probe Trial: A significant preference for the target quadrant (more time spent) and a higher number of platform location crosses indicate robust spatial memory.

Conclusion

This compound-1 demonstrates significant potential as a therapeutic agent for cognitive enhancement through its potent induction of synaptogenesis. Its mechanism, centered on the activation of PKCε and subsequent downstream signaling, offers a novel approach to combatting the synaptic loss that underlies cognitive decline in various neurological disorders. The quantitative data from both preclinical and clinical studies, while showing some variability, provide a strong rationale for continued investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the efficacy of this compound-1 and similar compounds in the field of neuropharmacology and drug development. Further research, particularly well-controlled, long-term clinical trials, will be crucial in fully elucidating the therapeutic utility of this compound-1 for patients with cognitive impairments.

References

- 1. en-journal.org [en-journal.org]

- 2. PSD95 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotrope Announces That A New Study Published In The Journal of Biological Chemistry Shows That this compound, A PKC Epsilon Activator, Generates New Synapses Through Accumulation Of The Synaptic Anchoring Protein PSD-95 At Neuronal Membranes - BioSpace [biospace.com]

- 5. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. | BioWorld [bioworld.com]

- 10. Second Phase 2 Trial of Byrostatin-1 for Alzheimer Disease Treatment Planned - - Practical Neurology [practicalneurology.com]

- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 14. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. m.youtube.com [m.youtube.com]

- 17. cyagen.com [cyagen.com]

The Antitumor Properties of Bryostatin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin-1, a macrocyclic lactone derived from the marine bryozoan Bugula neritina, and its synthetic analogs have garnered significant interest for their potent antitumor properties. These compounds are powerful modulators of Protein Kinase C (PKC) isozymes, exerting a range of effects on cancer cells including inhibition of proliferation, induction of apoptosis, and differentiation. Despite promising preclinical data, the clinical development of this compound-1 has been hampered by its limited efficacy as a single agent and a narrow therapeutic window. This has spurred the development of simplified, synthetically accessible analogs with potentially improved therapeutic indices. This technical guide provides an in-depth overview of the antitumor properties of this compound and its analogs, focusing on their mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Mechanism of Action: Modulation of Protein Kinase C and Downstream Signaling

The primary molecular target of this compound-1 and its analogs is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signaling pathways controlling proliferation, differentiation, and apoptosis. Bryostatins bind to the C1 domain of PKC, the same site as the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2] However, the downstream effects of this compound binding are distinct and complex, leading to both activation and subsequent downregulation of specific PKC isozymes.[3]

Short-term exposure to this compound-1 typically leads to the activation and translocation of PKC from the cytosol to cellular membranes.[2] In contrast, prolonged exposure results in the downregulation of certain PKC isoforms through ubiquitin-mediated proteasomal degradation.[2] This dual activity is believed to underlie many of its antitumor effects. The binding affinities of this compound-1 vary for different PKC isoforms, with particularly high affinity for PKCα, PKCδ, and PKCε.[4]

The modulation of PKC by Bryostatins triggers a cascade of downstream signaling events that ultimately impact cancer cell fate. Key pathways affected include:

-

MAPK/ERK Pathway: this compound-1 can induce the activation of the Raf/MEK/ERK signaling cascade, which can have context-dependent effects on cell proliferation and differentiation.[5][6]

-

Apoptosis Pathway: Bryostatins can induce apoptosis through both intrinsic and extrinsic pathways. This includes the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation.[7][8] this compound-1 has also been shown to upregulate the pro-apoptotic protein PUMA.[8]

-

mTOR Pathway: Evidence suggests that this compound-1 can regulate the mTOR signaling pathway, a central controller of cell growth and proliferation.[9]

Signaling Pathway Diagrams

Quantitative Data Presentation

The antitumor activity of this compound-1 and its analogs has been evaluated in a wide range of preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound-1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SIG-M5 | Acute Myeloid Leukemia | 0.001716 | [10] |

| M059J | Glioblastoma | 0.001774 | [10] |

| MOG-G-UVW | Glioma | 0.002630 | [10] |

| SU-DHL-8 | B-cell Lymphoma | 0.003306 | [10] |

| NU-DUL-1 | B-cell Lymphoma | 0.003320 | [10] |

| D-542MG | Glioblastoma | 0.003419 | [10] |

| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 | [10] |

| EFM-192A | Breast Cancer | 0.004544 | [10] |

| M14 | Melanoma | 0.004633 | [10] |

| YKG-1 | Glioblastoma | 0.005281 | [10] |

| P30-OHK | Acute Lymphoblastic Leukemia | 0.005586 | [10] |

| HT55 | Colorectal Cancer | 0.005770 | [10] |

| IGR-1 | Melanoma | 0.005874 | [10] |

| HMV-II | Melanoma | 0.006453 | [10] |

| MDA-MB-468 | Breast Cancer | 0.006920 | [10] |

| NB4 | Acute Myeloid Leukemia | 0.007153 | [10] |

| NCI-H2030 | Lung Adenocarcinoma | 0.007316 | [10] |

| H4 | Glioma | 0.007321 | [10] |

| SBC-3 | Small Cell Lung Cancer | 0.007433 | [10] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.007610 | [10] |

Table 2: In Vitro and In Vivo Activity of this compound Analogs

| Analog | Cancer Model | Activity | IC50 / Dose | Reference |

| Picolog | MYC-induced Lymphoma (in vitro) | Superior growth inhibition compared to this compound-1 | 1 nM - 10 µM | [1][11] |

| MYC-induced Lymphoma (in vivo) | Potent antitumor activity | 100 µg/kg | [1][11] | |

| Neristatin 1 | Toledo Lymphoma Cells (in vitro) | Growth inhibition | ~1.58 nM | [1] |

| P-388 Leukemia (in vitro) | Weak activity (ED50) | 10 µg/mL | [12] | |

| This compound 5 | Murine Melanoma K1735-M2 (in vivo) | Equivalent tumor inhibition to this compound-1, less weight loss | Not specified | [13] |

| This compound 8 | Murine Melanoma K1735-M2 (in vivo) | Equivalent tumor inhibition to this compound-1, less weight loss | Not specified | [13] |

Table 3: In Vivo Antitumor Activity of this compound-1 in Murine Models

| Tumor Model | Treatment Schedule | Outcome | Reference |

| B16 Melanoma (pulmonary metastases) | 100 µg/kg/day for 5 days | Significant reduction in lung nodules (Control: 87, this compound-1: 7) | [12] |

| B16 Melanoma (pulmonary metastases) | 1 µg/kg/day for 5 days | 53% reduction in metastases | [12] |

| L10A B-cell Lymphoma (s.c.) | 1 µ g/injection/day (i.p.) | Prolonged survival | [14] |

| M5076 Reticulum Cell Sarcoma (i.p.) | 1 µ g/injection/day (i.p.) | Prolonged survival | [14] |

| Mammary Tumor (in combination with Paclitaxel) | 80 µg/kg this compound-1 followed by Paclitaxel | Tumor doubling time of 9.7 days (vs. 23.4 days for Paclitaxel alone) | |

| Mammary Tumor (in combination with Paclitaxel) | Paclitaxel followed by 80 µg/kg this compound-1 | Tumor doubling time of 29.6 days |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound-1 or its analogs on adherent or suspension cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound-1 or analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Seed cells at an appropriate density (empirically determined for each cell line, typically 5,000-10,000 cells per well) in 100 µL of complete medium in a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.

-

Treatment: Prepare serial dilutions of this compound-1 or its analog in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the cells with the compounds for the desired period (typically 48 or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubation for Solubilization: Gently mix the plate and incubate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[2][15][16]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound-1 or its analogs using flow cytometry.

Materials:

-

Leukemia cell line (e.g., CCRF-CEM or Nalm-6)

-

Complete cell culture medium

-

This compound-1 or analog

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol Workflow:

Detailed Steps:

-

Cell Treatment: Seed cells at a density of approximately 0.5-1.0 x 10^6 cells/mL and treat with the desired concentration of this compound-1 or analog for 24 to 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][17][18][19]

In Vivo Murine Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound-1 or its analogs using a subcutaneous tumor model.

Materials:

-

Cancer cell line (e.g., B16 melanoma)

-

Immunocompromised mice (e.g., C57BL/6 for syngeneic models or nude mice for xenografts)

-

Complete cell culture medium

-

PBS or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional)

-

This compound-1 or analog formulation for injection

-

Calipers for tumor measurement

Protocol Workflow:

Detailed Steps:

-

Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Prepare a single-cell suspension in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL). Matrigel may be mixed with the cell suspension to improve tumor take rate.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

-

Randomization: Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound-1, its analog, or the vehicle control according to the planned dose and schedule (e.g., intraperitoneal or intravenous injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Health Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size as per institutional guidelines.

-

Tumor Excision: Excise the tumors, weigh them, and process them for further analyses such as histology, immunohistochemistry, or Western blotting.[8][12][20]

Conclusion and Future Perspectives

This compound-1 and its analogs represent a fascinating class of marine-derived compounds with potent and complex antitumor activities. Their ability to modulate PKC signaling provides a unique mechanism for influencing cancer cell proliferation, survival, and differentiation. While this compound-1 itself has shown limited success as a monotherapy in clinical trials, its synergistic effects with other chemotherapeutic agents and the development of more potent and synthetically accessible analogs like Picolog offer renewed promise.[1][3]

Future research should focus on several key areas:

-

Combination Therapies: Further exploration of synergistic combinations of Bryostatins with conventional chemotherapeutics and targeted agents is warranted.

-

Analog Development: The design and synthesis of novel analogs with improved therapeutic indices, including enhanced tumor selectivity and reduced toxicity, remain a high priority.

-

Biomarker Identification: Identifying predictive biomarkers of response to this compound-based therapies will be crucial for patient stratification and personalized medicine approaches.

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells develop resistance to Bryostatins will inform the development of strategies to overcome this challenge.

The in-depth understanding of the molecular mechanisms, coupled with robust preclinical and clinical evaluation, will be essential to fully unlock the therapeutic potential of this remarkable class of natural products and their synthetic derivatives in the fight against cancer.

References

- 1. “Picolog,” a Synthetically-Available this compound Analog, Inhibits Growth of MYC-Induced Lymphoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic induction of apoptosis in human leukemia cells (U937) exposed to this compound 1 and the proteasome inhibitor lactacystin involves dysregulation of the PKC/MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 8. This compound-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in T and B Cell-Derived Acute Lymphoblastic Leukemia Cell Lines (CCRF-CEM and Nalm-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug: this compound 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. researchgate.net [researchgate.net]

- 11. Successful treatment of murine melanoma with this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the antitumor activity of bryostatins 1, 5, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound 1 modulates beta-catenin subcellular localization and transcription activity through protein kinase D1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. scispace.com [scispace.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Treatment of patients with metastatic melanoma with this compound-1--a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryostatin's Impact on the Central Nervous System: A Technical Guide

Abstract